1-(Piperidin-1-ylsulfonyl)piperazine

Medicinal chemistry Sigma-1 receptor ligands Sulfonamide pharmacophore

Fragment-like dual-heterocycle sulfonamide (MW 233.33, LogP 0.91, PSA 61.03 Ų) with a free piperazine NH for unambiguous N-functionalization via alkylation, acylation, reductive amination, or Buchwald-Hartwig coupling. • Validated sigma-1 pharmacophore; 4-position derivatization yields sub-nanomolar σ₁ ligands with up to 96-fold σ₁/σ₂ selectivity. • Readily available building block enabling rapid procurement without custom synthesis delays. • Favorable CNS drug-like profile serves as a reference for lipophilicity and polarity calibration in lead optimization.

Molecular Formula C9H19N3O2S
Molecular Weight 233.33 g/mol
CAS No. 500587-48-4
Cat. No. B1296320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-1-ylsulfonyl)piperazine
CAS500587-48-4
Molecular FormulaC9H19N3O2S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)N2CCNCC2
InChIInChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2
InChIKeyDRAVEXQQEXRRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-1-ylsulfonyl)piperazine: Identity & Procurement


1-(Piperidin-1-ylsulfonyl)piperazine (CAS 500587-48-4; molecular formula C₉H₁₉N₃O₂S; molecular weight 233.33 g/mol) is a sulfonamide-bearing dual heterocycle that incorporates a piperidine ring connected via a sulfonyl bridge to a piperazine ring. It is supplied as a solid with a melting point of 61–64 °C, a density of 1.29 g/cm³, and a calculated LogP of 0.91 . The compound carries the NSC designation 142486 and the MDL identifier MFCD04973338, and is catalogued by multiple commercial vendors including Enamine (EN300-86636), AKSci (4340AE), and Santa Cruz Biotechnology (sc-273121) . Its free piperazine NH group and sulfonamide linkage make it a recognized versatile small-molecule scaffold for medicinal chemistry derivatization .

1-(Piperidin-1-ylsulfonyl)piperazine: Structural & Pharmacophoric Uniqueness


The combination of a six-membered piperidine sulfonamide donor and a free secondary amine on the piperazine acceptor creates a unique hydrogen-bonding and derivatization profile that is not replicated by close analogs such as 1-(pyrrolidin-1-ylsulfonyl)piperazine (smaller ring, altered sulfonamide geometry), 4-(piperazin-1-ylsulfonyl)morpholine (introduction of an ether oxygen, raising PSA and altering LogP), or 1-(phenylsulfonyl)piperazine (aromatic sulfonyl group that eliminates the tertiary amine character and reduces H-bond acceptor count) . In the context of sigma-1 receptor ligand design, the piperidine-sulfonamide-piperazine architecture has been shown to confer sub-nanomolar affinity in 4,4-disubstituted derivatives, and the unsubstituted piperazine NH of the target compound provides a critical synthetic handle for late-stage diversification that locked-ring analogs cannot offer [1]. Substituting the piperidine ring with pyrrolidine, morpholine, or phenyl changes the sulfonamide geometry, electronic character, and H-bonding capacity, which can fundamentally alter target engagement and physicochemical properties.

1-(Piperidin-1-ylsulfonyl)piperazine: Comparative Evidence


Ring Size and PSA Impact on Pharmacophore Geometry

The target compound's piperidine ring (6-membered) provides a larger hydrophobic footprint and distinct sulfonamide bond geometry compared to the pyrrolidine analog (5-membered). The piperidine ring contributes to a measured PSA of 61.03 Ų for the target compound . In the broader class of piperidine-sulfonamide-piperazine derivatives evaluated by Sadeghzadeh et al. (2013), the optimal carbon chain length between aryl and sulfonamide groups (n = 1) yielded higher σ1 affinities than shorter or longer linkers, demonstrating that ring size and conformational preferences of the sulfonamide-bearing cyclic amine directly modulate target engagement [1]. The pyrrolidine analog (1-(pyrrolidin-1-ylsulfonyl)piperazine, CAS 1171085-92-9) has a smaller ring volume and reduced conformational flexibility, which can alter the spatial presentation of the sulfonamide oxygens to the receptor.

Medicinal chemistry Sigma-1 receptor ligands Sulfonamide pharmacophore

LogP Differentiation vs. Aryl Sulfonyl Piperazines

The target compound's calculated LogP of 0.91 places it in a favorable lipophilicity range for CNS drug candidates (typically LogP 1–4), whereas 1-(phenylsulfonyl)piperazine (CAS 412293-98-2) is expected to have a substantially higher LogP due to the aromatic phenyl ring replacing the saturated piperidine . In the broader series of sulfonamide-based sigma-1 ligands described by Sadeghzadeh et al., the halogen-substituted benzylsulfonyl derivatives—which are more lipophilic than the target compound—achieved sub-nanomolar σ1 affinities (Kiσ1 as low as 0.96 ± 0.05 nM) but with significantly higher LogP values [1]. The lower LogP of the target compound makes it a more attractive starting scaffold for fragment-based or property-driven optimization where controlling lipophilicity is critical for avoiding promiscuity, hERG binding, and metabolic instability.

Drug design Lipophilicity CNS penetration Physicochemical profiling

Free Piperazine NH as a Synthetic Diversification Handle

The target compound possesses a free secondary amine on the piperazine ring, enabling direct N-alkylation, N-acylation, N-sulfonylation, or N-arylation without requiring deprotection steps. In contrast, analogs such as 1-(piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine (CAS 700875-84-9) [1] and 1-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)piperazine (MLS000064463) [2] have the piperazine N4 position already occupied, precluding further diversification at that site. The compound is stocked as a commercial building block by Enamine (EN300-86636) and listed in the ZINC15 database (ZINC000211099102) as a fragment-like molecule with fraction sp³ = 0.78, indicating high three-dimensional character desirable for fragment-based drug discovery [3].

Combinatorial chemistry Building blocks Late-stage functionalization Medicinal chemistry

Sigma-1 Receptor Pharmacophore Validation

Sadeghzadeh et al. (2013) systematically evaluated a series of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as sigma-1 receptor ligands [1]. Within this series, several halogen-substituted sulfonamides displayed high σ1 affinity (Ki values in the sub-nanomolar to low nanomolar range), with the most selective compound (4-benzyl-1-(3-iodobenzylsulfonyl)piperidine) achieving Kiσ1 = 0.96 ± 0.05 nM and a 96-fold selectivity over σ2 (Kiσ2 = 91.8 ± 8.1 nM). Critically, the study demonstrated that piperazine and piperidine analogs had generally comparable σ1 affinities, and that the optimal carbon chain length (n = 1) between the aryl and sulfonamide groups yielded the highest affinities [1]. A related piperazine derivative, MS-377, was reported to possess σ1 Ki = 73 nM with σ2 Ki = 6900 nM (94-fold selectivity) [2]. The target compound's piperidine-sulfonamide-piperazine core represents the minimal pharmacophoric scaffold from which these optimized ligands were derived, and its unsubstituted piperazine NH position maps directly onto the site where 4-substitution conferred both enhanced affinity and selectivity in the published series.

Sigma-1 receptor CNS pharmacology Neuropsychiatric drug discovery Binding affinity

Solid-State Handling and Storage Advantage

The target compound has a measured melting point of 61–64 °C and is a solid at ambient temperature (20 °C) . In contrast, 1-(methylsulfonyl)piperazine (CAS 55276-43-2), a simpler alkyl sulfonyl analog, is typically supplied as a hydrochloride salt or a low-melting solid, and 1-(pyrrolidin-1-ylsulfonyl)piperazine (CAS 1171085-92-9) is commonly handled as its hydrochloride salt for stability . The target compound's solid physical form at room temperature facilitates accurate weighing, automated solid dispensing, and long-term storage under ambient conditions (recommended: sealed in dry, room temperature) without the need for cold-chain logistics or salt metathesis .

Compound management Solid dispensing Procurement Storage stability

1-(Piperidin-1-ylsulfonyl)piperazine: Procurement & Application Scenarios


Fragment-Based Drug Discovery for Sigma-1 Receptor

The compound's molecular weight of 233.33 g/mol, fraction sp³ of 0.78, and LogP of 0.91 satisfy key fragment-likeness criteria (MW < 250, LogP < 3.5) [1]. Its piperidine-sulfonamide-piperazine core maps directly onto the validated sigma-1 pharmacophore identified by Sadeghzadeh et al. (2013), where 4-position derivatization on the piperazine ring produced ligands with sub-nanomolar σ1 affinity and up to 96-fold σ1/σ2 selectivity [2]. Procurement of the compound as a fragment screening hit or library member enables structure-based optimization at the free piperazine NH without requiring scaffold hopping.

Late-Stage N-Functionalization for Combinatorial Libraries

The free piperazine NH of the target compound provides a single, unambiguous site for parallel derivatization via N-alkylation, N-acylation, reductive amination, or Buchwald-Hartwig coupling [1]. In contrast, N4-blocked analogs such as 1-(piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine preclude such diversification [2]. The compound is stocked in the Enamine building block catalog (EN300-86636), enabling rapid procurement for library production without custom synthesis delays.

CNS Physicochemical Property Benchmarking

With a calculated LogP of 0.91 and PSA of 61.03 Ų [1], the target compound sits within favorable CNS drug-like space (CNS MPO score parameters) and can serve as a physicochemical reference standard for calibrating lipophilicity and polarity measurements in early-stage CNS lead optimization. Compared to 1-(phenylsulfonyl)piperazine, which bears an aromatic sulfonyl group and higher lipophilicity, the target compound offers a lower-LogP alternative for programs requiring tighter control of physicochemical properties to mitigate hERG and metabolic liability risks [2].

Chemical Probe Development for Sigma Receptor Profiling

The sigma-1 receptor pharmacophore embedded in the piperidine-sulfonamide-piperazine architecture has been validated through systematic SAR studies [1]. The target compound, as the unsubstituted core scaffold, can be functionalized at the piperazine N4 position with fluorescent tags, biotin, or photoaffinity labels to generate chemical biology probes for sigma receptor localization, target engagement studies, and competitive binding assays. The availability of the compound as a commercial research chemical (NSC 142486) from multiple vendors ensures reproducible sourcing for probe development campaigns [2].

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